azepan-1-yl[1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl]methanone
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Overview
Description
1-[1-(4-METHOXYPHENYL)-1H-1,2,3-TRIAZOLE-4-CARBONYL]AZEPANE is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of 1-[1-(4-METHOXYPHENYL)-1H-1,2,3-TRIAZOLE-4-CARBONYL]AZEPANE typically involves a multi-step process. One common method includes the reaction of 4-methoxyphenylhydrazine with ethyl acetoacetate to form the corresponding hydrazone. This intermediate then undergoes cyclization with sodium azide to yield the triazole ring. The final step involves the acylation of the triazole with azepane-1-carbonyl chloride under basic conditions to produce the target compound .
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production. These optimizations often include the use of more efficient catalysts and reaction conditions to improve yield and reduce production costs.
Chemical Reactions Analysis
1-[1-(4-METHOXYPHENYL)-1H-1,2,3-TRIAZOLE-4-CARBONYL]AZEPANE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
1-[1-(4-METHOXYPHENYL)-1H-1,2,3-TRIAZOLE-4-CARBONYL]AZEPANE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s triazole moiety is known for its ability to interact with biological targets, making it useful in the study of enzyme inhibitors and receptor modulators.
Industry: It serves as an intermediate in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-[1-(4-METHOXYPHENYL)-1H-1,2,3-TRIAZOLE-4-CARBONYL]AZEPANE involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and π-π interactions with enzymes and receptors, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
1-[1-(4-METHOXYPHENYL)-1H-1,2,3-TRIAZOLE-4-CARBONYL]AZEPANE can be compared with other triazole derivatives, such as:
1-(4-Methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide: This compound also contains a triazole ring and exhibits similar biological activities.
1-(4-Methoxyphenyl)-1,4-dihydro-5H-tetrazole-5-thione:
The uniqueness of 1-[1-(4-METHOXYPHENYL)-1H-1,2,3-TRIAZOLE-4-CARBONYL]AZEPANE lies in its specific structural features, such as the azepane ring, which may confer distinct biological properties and reactivity compared to other triazole derivatives.
Properties
Molecular Formula |
C16H20N4O2 |
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Molecular Weight |
300.36 g/mol |
IUPAC Name |
azepan-1-yl-[1-(4-methoxyphenyl)triazol-4-yl]methanone |
InChI |
InChI=1S/C16H20N4O2/c1-22-14-8-6-13(7-9-14)20-12-15(17-18-20)16(21)19-10-4-2-3-5-11-19/h6-9,12H,2-5,10-11H2,1H3 |
InChI Key |
MPHAVIOWNLNOKZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C=C(N=N2)C(=O)N3CCCCCC3 |
Origin of Product |
United States |
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